molecular formula C19H18ClNO3S B2410032 6-chloro-1-ethyl-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 899214-15-4

6-chloro-1-ethyl-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No.: B2410032
CAS No.: 899214-15-4
M. Wt: 375.87
InChI Key: XGXSZLLYOVXDTJ-UHFFFAOYSA-N
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Description

6-chloro-1-ethyl-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H18ClNO3S and its molecular weight is 375.87. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-1-ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-3-13-5-8-15(9-6-13)25(23,24)18-12-21(4-2)17-10-7-14(20)11-16(17)19(18)22/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXSZLLYOVXDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-chloro-1-ethyl-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a quinoline derivative with the molecular formula C19H18ClNO3S and a molecular weight of 375.87 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C19H18ClNO3S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli2.0 μg/mL4.0 μg/mL
Pseudomonas aeruginosa1.5 μg/mL3.0 μg/mL

The MIC values indicate that this compound can effectively inhibit the growth of these pathogens at low concentrations, suggesting its potential use in treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, research has shown that this compound possesses anticancer activity. Studies conducted on various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Effects on HeLa Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer cell line). The results showed:

  • IC50 Value: 15 μM

This indicates that the compound is capable of inhibiting cell growth at relatively low concentrations.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and inhibition leads to cell death.
  • Induction of Apoptosis in Cancer Cells: The compound triggers intrinsic apoptotic pathways, leading to programmed cell death.

Safety and Toxicity

Toxicity assessments have indicated that this compound exhibits low hemolytic activity, suggesting a favorable safety profile for further development.

Table 2: Toxicity Profile

ParameterValue
Hemolytic Activity (% Lysis)<5%
Cytotoxicity (IC50 in normal cells)>60 μM

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